molecular formula C20H38BrNO3 B8236314 Sobrac

Sobrac

Cat. No.: B8236314
M. Wt: 420.4 g/mol
InChI Key: JANJQILEQRIGSX-CXISOLTFSA-N
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Description

It acts as an irreversible inhibitor of acid ceramidase, with a Ki value of 29.7 nM . Acid ceramidase is an enzyme involved in the metabolism of sphingolipids, which are essential components of cell membranes and play a role in cell signaling.

Preparation Methods

The synthesis of SOBRAC involves several steps, starting with the preparation of the precursor SABRAC. The synthetic route typically includes the bromination of a suitable precursor, followed by the introduction of the acetamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SOBRAC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SOBRAC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: this compound is used as a tool compound to study the inhibition of acid ceramidase and its effects on sphingolipid metabolism.

    Biology: In biological research, this compound is used to investigate the role of acid ceramidase in cell signaling and apoptosis.

    Medicine: this compound has potential therapeutic applications in diseases where dysregulation of sphingolipid metabolism is implicated, such as cancer and neurodegenerative disorders.

    Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting acid ceramidase.

Mechanism of Action

SOBRAC exerts its effects by irreversibly inhibiting acid ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and fatty acid. By inhibiting this enzyme, this compound disrupts the metabolism of sphingolipids, leading to the accumulation of ceramide. Ceramide is a bioactive lipid that can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets of this compound include the active site of acid ceramidase, where it forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

SOBRAC is similar to other acid ceramidase inhibitors, such as SABRAC. it has unique properties that make it a valuable tool in research:

    SABRAC: The parent compound of this compound, also an acid ceramidase inhibitor, but with different potency and selectivity.

    LCL-521: Another acid ceramidase inhibitor with distinct chemical structure and biological activity.

    Ceranib-2: A potent inhibitor of acid ceramidase with applications in cancer research

Properties

IUPAC Name

2-bromo-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANJQILEQRIGSX-CXISOLTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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